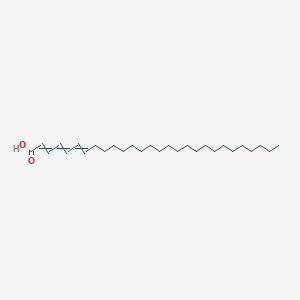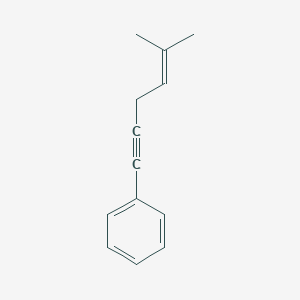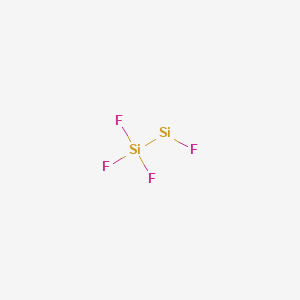
Tetrafluorodisilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrafluorodisilane is a silicon-based compound with the chemical formula Si2F4 It is a member of the disilane family, characterized by the presence of two silicon atoms bonded together
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrafluorodisilane can be synthesized through the metathesis reaction of tetrachlorodisilane with trimethyltin fluoride in boiling toluene . The reaction proceeds as follows:
Si2Cl4+2Me3SnF→Si2F4+2Me3SnCl
This method yields this compound as a colorless liquid with a melting point close to 0°C.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of halogenodisilanes as precursors. These compounds are known for their high thermal stability and are often used in the synthesis of various silicon-based materials .
Chemical Reactions Analysis
Types of Reactions: Tetrafluorodisilane undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where fluorine atoms are replaced by other functional groups.
Reduction Reactions: Reduction of this compound can lead to the formation of disilanes with different substituents.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include organolithium or Grignard reagents, which facilitate the replacement of fluorine atoms.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.
Major Products Formed:
Substitution Reactions: Products include various organosilicon compounds with different functional groups.
Reduction Reactions: Products include disilanes with hydrogen or other substituents replacing the fluorine atoms.
Scientific Research Applications
Tetrafluorodisilane has several scientific research applications, particularly in the field of materials science and chemical synthesis:
Materials Science: It is used as a precursor for the synthesis of silicon-based materials with unique properties.
Chemical Synthesis: It serves as a reagent in the synthesis of various organosilicon compounds, which are valuable in both academic and industrial research.
Mechanism of Action
The mechanism of action of tetrafluorodisilane involves its ability to undergo substitution and reduction reactions. The silicon-fluorine bonds in this compound are relatively strong, but they can be broken under appropriate conditions, allowing for the formation of new silicon-based compounds. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used .
Comparison with Similar Compounds
Tetrachlorodisilane (Si2Cl4): Similar to tetrafluorodisilane but with chlorine atoms instead of fluorine.
Tetrabromodisilane (Si2Br4): Contains bromine atoms instead of fluorine.
Tetraiododisilane (Si2I4): Contains iodine atoms instead of fluorine.
Uniqueness: this compound is unique due to the presence of fluorine atoms, which impart distinct chemical properties compared to its chlorinated, brominated, and iodinated counterparts. The fluorine atoms make this compound more resistant to certain types of chemical reactions, providing it with unique stability and reactivity characteristics .
Properties
Molecular Formula |
F4Si2 |
|---|---|
Molecular Weight |
132.16 g/mol |
InChI |
InChI=1S/F4Si2/c1-5-6(2,3)4 |
InChI Key |
XJNGSBBYHCHOEF-UHFFFAOYSA-N |
Canonical SMILES |
F[Si][Si](F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


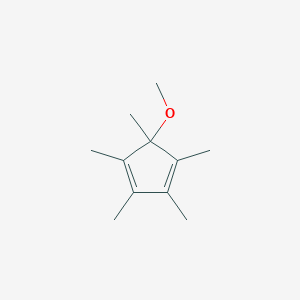

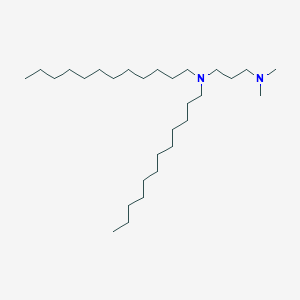
![n-(4-Butoxyphenyl)-n'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14291407.png)
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl hexadecanoate](/img/structure/B14291411.png)
methanone](/img/structure/B14291421.png)
![3-[2-(4-Aminophenyl)ethyl]phenol](/img/structure/B14291430.png)


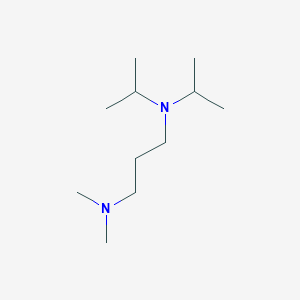

![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-fluorocyclopent-2-en-1-one](/img/structure/B14291459.png)
